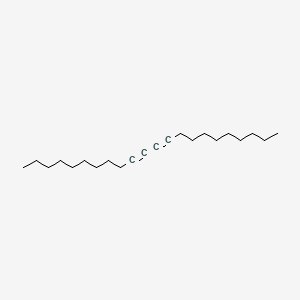
Docosa-10,12-diyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Docosa-10,12-diyne is a polymerizable diacid with the molecular formula C({22})H({34})O(_{4}) It is characterized by the presence of two triple bonds located at the 10th and 12th positions of a 22-carbon chain
准备方法
Synthetic Routes and Reaction Conditions
Docosa-10,12-diyne can be synthesized through several methods. One common approach involves the oxidative coupling of terminal alkynes. This method typically uses copper(I) salts as catalysts under mild conditions. The reaction proceeds as follows:
-
Oxidative Coupling: : Terminal alkynes are treated with a copper(I) catalyst in the presence of an oxidizing agent such as oxygen or air. The reaction conditions often include solvents like pyridine or dimethylformamide (DMF) and temperatures ranging from room temperature to 60°C.
-
Purification: : The crude product is purified using column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidative coupling reactions. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to ensure the quality and purity of the final product.
化学反应分析
Types of Reactions
Docosa-10,12-diyne undergoes various chemical reactions, including:
-
Oxidation: : The triple bonds in this compound can be oxidized to form diketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO(_4)) and osmium tetroxide (OsO(_4)).
-
Reduction: : Reduction of the triple bonds can yield alkenes or alkanes. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace hydrogen atoms on the carbon chain.
Common Reagents and Conditions
Oxidation: KMnO(_4) in aqueous solution, OsO(_4) in the presence of a co-oxidant.
Reduction: Pd/C with hydrogen gas, lithium aluminum hydride (LiAlH(_4)).
Substitution: Nucleophiles like ammonia (NH(_3)), thiols (R-SH), under basic conditions.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Amines, thioethers.
科学研究应用
Docosa-10,12-diyne has a wide range of applications in scientific research:
-
Chemistry: : It is used in the synthesis of polymerizable materials and liquid crystals. The compound’s ability to form polymers makes it valuable in developing new materials with unique properties.
-
Biology: : In biological research, this compound is used to study cell membrane dynamics and interactions. Its incorporation into lipid bilayers can help elucidate the behavior of cell membranes under various conditions.
-
Medicine: : The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Researchers explore its role in drug delivery systems and as a building block for bioactive molecules.
-
Industry: : this compound is used in the production of specialty polymers and coatings. Its polymerizable nature allows for the creation of materials with enhanced mechanical and thermal properties.
作用机制
The mechanism by which docosa-10,12-diyne exerts its effects depends on its application. In polymerization reactions, the triple bonds undergo a series of addition reactions, leading to the formation of long polymer chains. In biological systems, the compound can interact with cell membranes, altering their fluidity and permeability. The exact molecular targets and pathways involved vary based on the specific context of its use.
相似化合物的比较
Docosa-10,12-diyne can be compared with other similar compounds, such as:
-
Docosa-9,11-diyne: : Similar in structure but with triple bonds at the 9th and 11th positions. It exhibits different reactivity and applications due to the position of the triple bonds.
-
Eicosa-5,7-diyne: : A shorter carbon chain with triple bonds at the 5th and 7th positions. It has distinct chemical properties and uses.
-
Hexadeca-1,3-diyne: : A much shorter chain with triple bonds at the 1st and 3rd positions. It is used in different types of polymerization reactions and material science applications.
This compound stands out due to its longer carbon chain and the specific positioning of its triple bonds, which confer unique properties and reactivity patterns.
属性
CAS 编号 |
115254-98-3 |
|---|---|
分子式 |
C22H38 |
分子量 |
302.5 g/mol |
IUPAC 名称 |
docosa-10,12-diyne |
InChI |
InChI=1S/C22H38/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 |
InChI 键 |
RDIWETBQCKTRSO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC#CC#CCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


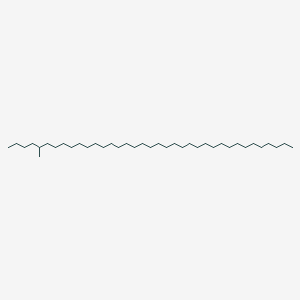

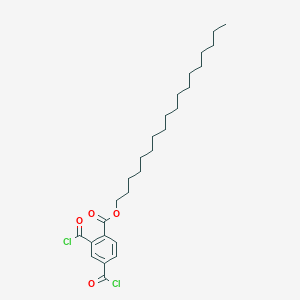
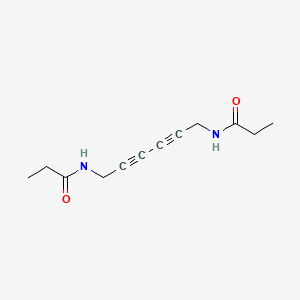
![{3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone](/img/structure/B14311624.png)

![5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene](/img/structure/B14311630.png)

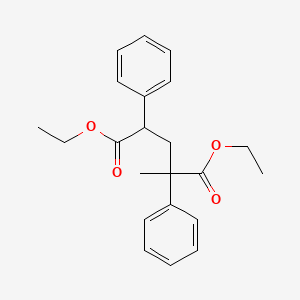
![Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-](/img/structure/B14311651.png)
![2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine](/img/structure/B14311653.png)
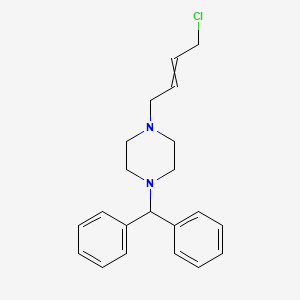

![2-Thiabicyclo[2.2.1]heptan-5-one](/img/structure/B14311664.png)
